molecular formula C25H29N5O4S B11274120 Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11274120
M. Wt: 495.6 g/mol
InChI Key: QTVHFEZKNUBUHG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, the introduction of the piperazine ring, and the incorporation of the various functional groups. Common reagents used in these reactions include amines, carboxylic acids, and thiols, among others. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced quinazoline derivatives. Substitution reactions can lead to a wide range of products with different functional groups attached to the quinazoline core.

Scientific Research Applications

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the quinazoline core and may have similar biological activities and applications.

    Piperazine derivatives: Compounds containing the piperazine ring may exhibit similar pharmacological properties.

    Thioxo derivatives: These compounds contain the thioxo group and may have comparable chemical reactivity and applications.

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-[2-(4-phenylpiperazin-1-yl)ethylamino]propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35)

InChI Key

QTVHFEZKNUBUHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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